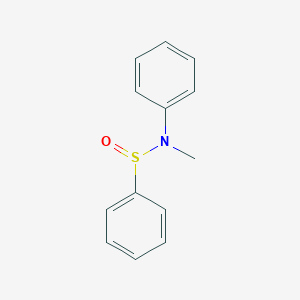
N-methyl-N-phenylbenzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenylbenzenesulfinamide is an organosulfur compound with the molecular formula C13H13NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide nitrogen is substituted with a methyl group and a phenyl group. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-phenylbenzenesulfinamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of thiophenol with methylamine in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of sulfonyl chlorides. The reaction between benzenesulfonyl chloride and N-methyl aniline in the presence of a base such as triethylamine or pyridine yields the desired sulfinamide. This method is advantageous due to its high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-phenylbenzenesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfinamide can yield the corresponding sulfenamide or thiol.
Substitution: The sulfinamide group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonamides.
Reduction: Sulfenamides, thiols.
Substitution: Various substituted sulfinamides.
Scientific Research Applications
N-methyl-N-phenylbenzenesulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of N-methyl-N-phenylbenzenesulfinamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes such as carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt the enzyme’s normal function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-methylbenzenesulfonamide
- N-phenylbenzenesulfonamide
- N-methyl-N-phenylsulfonamide
Uniqueness
N-methyl-N-phenylbenzenesulfinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable in specific synthetic and medicinal applications .
Properties
CAS No. |
15017-07-9 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
N-methyl-N-phenylbenzenesulfinamide |
InChI |
InChI=1S/C13H13NOS/c1-14(12-8-4-2-5-9-12)16(15)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
IKVMOXJVQKYEPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B14009651.png)
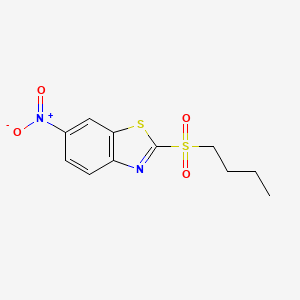
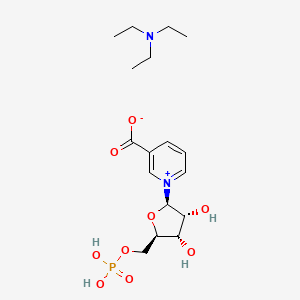
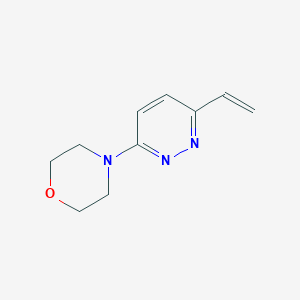
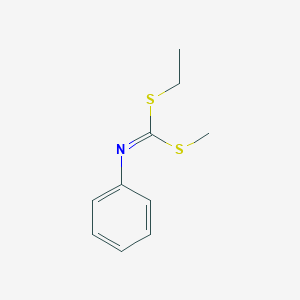
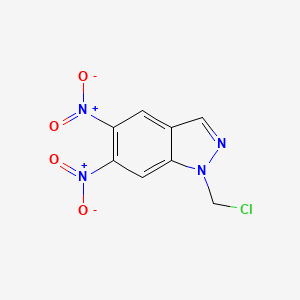
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
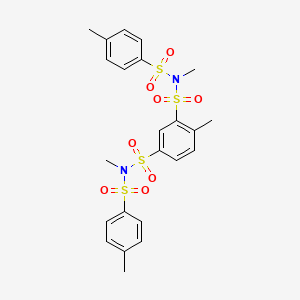
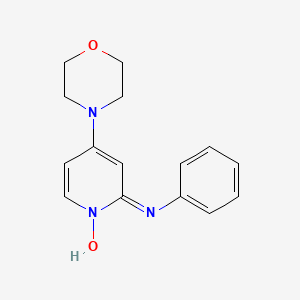
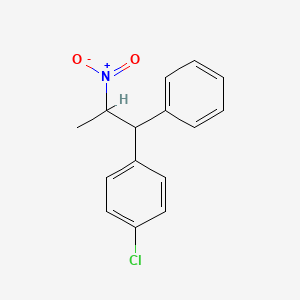
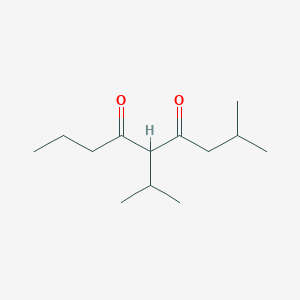
![4-[(4-Nitrophenyl)sulfanylmethyl]morpholine](/img/structure/B14009709.png)
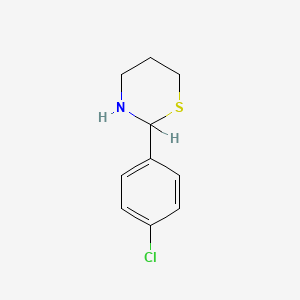
![N~1~,N~6~-Bis[2-(diethylamino)ethyl]hexanediimidic acid](/img/structure/B14009717.png)
